4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline
Description
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline (CAS: 1351399-06-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a phenyl group, an imidazole ring, and an aniline moiety. Its molecular weight is 317.35 g/mol, with a purity of 95% as per commercial sources . The compound’s structure combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
4-[[4-(3-phenyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-15-8-6-13(7-9-15)10-23-11-16(20-12-23)18-21-17(22-24-18)14-4-2-1-3-5-14/h1-9,11-12H,10,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEVDRLZGNBRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the cyclization of amidoximes with carbonyl compounds such as carboxylic acids, aldehydes, or esters . The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines . The final step involves the coupling of the oxadiazole and imidazole rings with an aniline derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The imidazole ring can bind to metal ions, affecting various biochemical processes. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline and related compounds:
Structural Analysis
- Core Heterocycle Variations: The parent compound contains a 1,2,4-oxadiazole ring fused to an imidazole moiety, whereas analogs like 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline () lack the imidazole component but retain the oxadiazole-aniline linkage. The absence of the imidazole group in the latter reduces molecular weight (231.27 vs. 317.35) and may alter solubility and bioavailability .
Functional Group Impact :
- The tert-butyl group in 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline increases steric bulk, which correlates with improved antitumor activity in its derivatives (e.g., compound 7 in exhibited IC₅₀ ~9.4 µM) .
- Methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) may enhance metabolic stability or modulate electron density in the aromatic ring .
Biological Activity
The compound 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline is a derivative of oxadiazole and imidazole, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity through various studies, highlighting its anticancer properties, synthesis methods, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclization of appropriate precursors using methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other condensation reactions. The resulting compound features a complex structure that includes both oxadiazole and imidazole rings, contributing to its biological activity.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of compounds containing oxadiazole and imidazole moieties. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In one study, derivatives with similar structures exhibited IC50 values ranging from 0.67 to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
These findings suggest that the compound's structure may enhance its interaction with molecular targets involved in cancer cell proliferation.
The anticancer activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Cell Proliferation : The presence of the oxadiazole ring is associated with inhibition of key signaling pathways that promote cell growth.
- Molecular Docking Studies : Computational studies indicate strong binding affinity to targets such as kinases involved in cancer progression .
Case Studies and Research Findings
Several case studies have been published focusing on the biological evaluation of oxadiazole derivatives:
- Arafa et al. (2020) : This study synthesized various oxadiazole derivatives and tested their anticancer activities across multiple cell lines. Notably, one compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Molecular Docking : Research indicates that compounds similar to this compound demonstrate favorable binding energies with targets such as human alkaline phosphatase, suggesting potential for further development as therapeutic agents .
Q & A
Q. What are the established synthetic routes for 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline?
Methodological Answer: The synthesis typically involves a multi-step approach:
Oxadiazole Formation : A 1,3-dipolar cycloaddition between amidoximes and activated carboxylic acid derivatives under microwave-assisted conditions to form the 1,2,4-oxadiazole ring .
Imidazole Functionalization : Coupling of the oxadiazole intermediate with an imidazole precursor. For example, 4-(1H-imidazol-1-yl)aniline derivatives can be synthesized via Boc-protection of para-aminobenzoic acid, followed by microwave-assisted cyclization with nitrile oxides .
Deprotection : Final deprotection using trifluoroacetic acid (TFA) to yield the free aniline group .
Key Optimization : Microwave synthesis reduces reaction times (e.g., from hours to minutes) and improves yields compared to traditional heating .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent positions. For example, imidazole protons appear as singlets (δ 7.5–8.0 ppm), while oxadiazole carbons resonate at ~165–170 ppm .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsion angles critical for confirming the oxadiazole-imidazole linkage .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Tip : Use ORTEP-3 to generate graphical representations of crystallographic data for publication-quality figures .
Advanced Research Questions
Q. How can researchers resolve low yields in the cyclization step during oxadiazole formation?
Methodological Answer: Low yields often arise from competing side reactions (e.g., hydrolysis of amidoximes). Strategies include:
- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity. For example, microwave irradiation at 120°C for 20 minutes improved yields from 45% to 78% in analogous oxadiazole syntheses .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Catalytic Additives : Employ coupling agents like EDCI/HOBt to activate carboxylic acids for cycloaddition .
Data-Driven Approach : Monitor reaction progress via TLC or in-situ FTIR to identify bottlenecks .
Q. How do structural modifications influence the compound’s bioactivity?
Structure-Activity Relationship (SAR) Insights :
| Modification | Impact on Bioactivity | Reference |
|---|---|---|
| Phenyl → Fluorophenyl | Enhanced binding to kinase targets (e.g., EGFR) due to increased electronegativity | |
| Aniline → Methylaniline | Reduced solubility but improved metabolic stability in hepatic microsomes | |
| Oxadiazole → Triazole | Shift from anticancer to antifungal activity |
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., SARS-CoV-2 main protease) .
- In Vitro Assays : Screen against cancer cell lines (e.g., NCI-60 panel) to quantify IC values .
Q. How can conflicting data on binding affinities across studies be reconciled?
Methodological Answer: Discrepancies often arise from assay conditions or target conformations. To address this:
Standardize Assay Conditions : Use consistent buffer pH, temperature, and protein concentrations .
Orthogonal Validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Crystallographic Validation : Resolve co-crystal structures to identify key binding interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .
Case Study : A 2023 study resolved conflicting IC values for oxadiazole derivatives by correlating crystallographic data with enzymatic inhibition assays, identifying protonation state-dependent activity .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model membrane permeability and stability in physiological environments .
- Quantum Mechanics (QM) : Gaussian 16 calculates electron density maps to predict reactive sites for metabolic oxidation .
Example : QM studies revealed that the oxadiazole ring’s electron-deficient nature increases susceptibility to nucleophilic attack, guiding prodrug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
